molecular formula C10H9NOS B165254 [5-(Pyridin-4-yl)thiophen-2-yl]methanol CAS No. 138194-04-4

[5-(Pyridin-4-yl)thiophen-2-yl]methanol

Cat. No.: B165254
CAS No.: 138194-04-4
M. Wt: 191.25 g/mol
InChI Key: GDGUQNXUEMPEKM-UHFFFAOYSA-N
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Description

[5-(Pyridin-4-yl)thiophen-2-yl]methanol is a heterocyclic compound that features both pyridine and thiophene rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both nitrogen and sulfur heteroatoms in its structure imparts unique chemical and physical properties, making it a versatile building block for the synthesis of more complex molecules.

Scientific Research Applications

[5-(Pyridin-4-yl)thiophen-2-yl]methanol has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . The pyridine ring can be introduced through cross-coupling reactions such as the Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.

Industrial Production Methods: Industrial production of [5-(Pyridin-4-yl)thiophen-2-yl]methanol may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and thiophene rings. Halogenation, nitration, and sulfonation are typical examples.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3).

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Comparison with Similar Compounds

    Thiophene derivatives: Such as 2-thiophenemethanol and 3-thiophenemethanol.

    Pyridine derivatives: Such as 4-pyridinemethanol and 2-pyridinemethanol.

Comparison: [5-(Pyridin-4-yl)thiophen-2-yl]methanol is unique due to the combination of both pyridine and thiophene rings in its structure. This duality imparts distinct chemical reactivity and biological activity compared to compounds containing only one of these heterocycles. For instance, while 2-thiophenemethanol primarily exhibits properties associated with the thiophene ring, this compound benefits from the additional nitrogen heteroatom in the pyridine ring, enhancing its potential for coordination chemistry and biological interactions .

Properties

IUPAC Name

(5-pyridin-4-ylthiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c12-7-9-1-2-10(13-9)8-3-5-11-6-4-8/h1-6,12H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGUQNXUEMPEKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC=C(S2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40577140
Record name [5-(Pyridin-4-yl)thiophen-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138194-04-4
Record name [5-(Pyridin-4-yl)thiophen-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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